REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[C:6]([C:8]1[CH:13]=[CH:12][C:11]([N:14]2C=C[C:17]([NH2:20])=[C:16]([N+:21]([O-])=O)[CH2:15]2)=[CH:10][CH:9]=1)#[N:7].[CH2:24](O)[CH3:25]>Cl.O>[NH2:21][C:16]1[CH:17]=[N:20][CH:24]=[CH:25][C:15]=1[NH:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]#[N:7])=[CH:13][CH:12]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
56.4 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
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Name
|
N-(4-cyanophenyl)-4-amino-3-nitropyridine
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)N1CC(=C(C=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 minutes under nitrogen
|
Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The creamy-coloured solid was washed with 2N aqueous sodium hydroxide and water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC=CC1NC1=CC=C(C=C1)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |